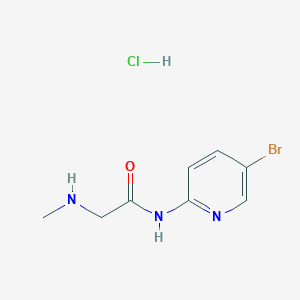
N-(4-methylphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide
Descripción general
Descripción
The compound’s description would typically include its IUPAC name, molecular formula, and structural formula. It might also include its appearance (solid, liquid, color, etc.) if known.
Synthesis Analysis
This would involve a detailed explanation of the chemical reactions used to synthesize the compound, including the starting materials, reagents, catalysts, and conditions. The yield and purity of the product would also be discussed.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the molecular structure of a compound. The results would provide information about the compound’s atomic arrangement, functional groups, and molecular weight.Chemical Reactions Analysis
This would involve studying the compound’s reactivity. It might include information on how the compound reacts with various reagents, its stability under different conditions, and any notable reaction mechanisms.Physical And Chemical Properties Analysis
This would include data on the compound’s melting point, boiling point, solubility, polarity, acidity or basicity (pKa), and other relevant properties.Aplicaciones Científicas De Investigación
Alternative Synthesis Routes and Biological Activities
- A study presents an alternative synthesis route for a similar compound, highlighting the synthetic versatility of related chemical structures (Shahinshavali et al., 2021).
- Research on microwave-assisted synthesis of compounds with a 1,3,4-thiadiazole moiety, similar to the queried compound, shows these structures may possess antimicrobial, antilipase, and antiurease activities, indicating potential pharmacological applications (Başoğlu et al., 2013).
Anticancer and Anti-arrhythmic Potential
- Synthesis and anti-arrhythmic activity assessment of some piperidine-based 1,3-thiazole and 1,3,4-thiadiazole derivatives demonstrate significant anti-arrhythmic activity, suggesting potential therapeutic applications for similar compounds (Abdel‐Aziz et al., 2009).
- A study on the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, structurally similar to the queried compound, indicates potential anticancer properties, emphasizing the need for further in vivo studies (Rehman et al., 2018).
Structural and Physicochemical Insights
- The identification of a potent and orally available glycine transporter 1 (GlyT1) inhibitor with a structure involving a piperidine moiety suggests the importance of such structures in modulating neurological pathways, which could be relevant for compounds with similar frameworks (Yamamoto et al., 2016).
- The molecular interaction of a specific antagonist with the CB1 cannabinoid receptor demonstrates the potential interaction mechanisms of piperidine-based compounds with biological targets, which could be extrapolated to understand the bioactivity of structurally similar entities (Shim et al., 2002).
Miscellaneous Applications
- A study on the synthesis of novel scaffolds from stearic acid, involving Thiadiazolyl Piperidine and related compounds, suggests their use as nonionic surfactants and highlights their antimicrobial activities, illustrating the multifaceted applications of thiadiazole derivatives (Abdelmajeid et al., 2017).
Safety And Hazards
This section would detail any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions for handling and disposing of the compound.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as further studies to understand the compound’s properties, potential applications (e.g., in medicine or materials science), or modifications to improve its properties or synthesis.
Please note that the availability of this information would depend on the extent of previous research on the compound. For a novel or less-studied compound, some of this information might not be available. In such cases, experimental studies would be needed to gather this information.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-10-4-6-12(7-5-10)17-13(20)15-19-18-14(21-15)11-3-2-8-16-9-11/h4-7,11,16H,2-3,8-9H2,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJYJVJNVVPBFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)C3CCCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301160468 | |
| Record name | N-(4-Methylphenyl)-5-(3-piperidinyl)-1,3,4-thiadiazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301160468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide | |
CAS RN |
1217862-62-8 | |
| Record name | N-(4-Methylphenyl)-5-(3-piperidinyl)-1,3,4-thiadiazole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Methylphenyl)-5-(3-piperidinyl)-1,3,4-thiadiazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301160468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide](/img/structure/B1420914.png)


![5-[(2-Chlorophenyl)methyl]-4-cyclopropyl-1,3-thiazol-2-amine](/img/structure/B1420918.png)
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1420921.png)



![2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride](/img/structure/B1420925.png)
![2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline](/img/structure/B1420927.png)
![Tert-butyl 4-[(2-bromobenzyl)oxy]piperidine-1-carboxylate](/img/structure/B1420928.png)
![3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1420933.png)

